4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

PDE9A inhibition cGMP phosphodiesterase enzymatic IC50

4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-39-7; synonym WYQ-4) is a synthetic small-molecule inhibitor of phosphodiesterase 9A (PDE9A), the cGMP-specific 3',5'-cyclic phosphodiesterase with the highest known affinity for cGMP. The compound belongs to the N-substituted pyrazolo[3,4-d]pyrimidinone class disclosed in US patent US9617269 and demonstrates an IC50 of 121 nM against human PDE9A in enzymatic assays.

Molecular Formula C22H21N5O3
Molecular Weight 403.442
CAS No. 899752-39-7
Cat. No. B2890839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899752-39-7
Molecular FormulaC22H21N5O3
Molecular Weight403.442
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C22H21N5O3/c1-2-3-13-30-18-11-9-16(10-12-18)21(28)25-26-15-23-20-19(22(26)29)14-24-27(20)17-7-5-4-6-8-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,28)
InChIKeyMNINEGFECSMGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-39-7): PDE9A Inhibitor Chemotype for Preclinical Procurement


4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899752-39-7; synonym WYQ-4) is a synthetic small-molecule inhibitor of phosphodiesterase 9A (PDE9A), the cGMP-specific 3',5'-cyclic phosphodiesterase with the highest known affinity for cGMP [1]. The compound belongs to the N-substituted pyrazolo[3,4-d]pyrimidinone class disclosed in US patent US9617269 and demonstrates an IC50 of 121 nM against human PDE9A in enzymatic assays [2]. With a molecular weight of 403.4 g/mol, computed XLogP3-AA of 3.6, and five hydrogen-bond acceptor sites, this chemotype occupies a distinct physicochemical space relative to other clinically investigated PDE9 inhibitors such as PF-04447943 and BAY 73-6691, making it a valuable comparator in central nervous system and cardiovascular target-validation studies [1].

Why Generic PDE9 Inhibitor Substitution Fails: Physicochemical and Potency Heterogeneity of 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Within the Pyrazolo[3,4-d]pyrimidinone Series


PDE9A inhibitors sharing the pyrazolo[3,4-d]pyrimidinone core cannot be treated as interchangeable reagents; the series disclosed in US9617269 exhibits an approximately 20-fold envelope of PDE9A IC50 values spanning from 6 nM (WYQ-46) to 121 nM (WYQ-4) under identical assay conditions [1]. Moreover, the 4-butoxybenzamide substitution on the target compound confers markedly higher lipophilicity (XLogP3-AA = 3.6) compared with the clinically advanced PF-04447943 (XLogP3-AA = 0), predicting substantially different blood-brain barrier penetration, aqueous solubility, and plasma protein binding profiles [2]. Substituting a less lipophilic or more potent analog without confirming target-specific pharmacology therefore risks misinterpretation of structure-activity relationships, off-target liability profiling, and in vivo pharmacokinetic outcomes in neurological disease models where PDE9A modulation is under investigation.

Quantitative Differentiation Evidence for 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: Comparator-Backed Procurement Decision Data


PDE9A Enzymatic Potency: Positioning 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Within the US9617269 Patent Series Activity Gradient

The target compound WYQ-4 inhibits human PDE9A with an IC50 of 121 nM, as reported in the BindingDB entry derived from US9617269 [1]. Within the same patent series and assay platform, compound WYQ-46 achieves an IC50 of 6 nM, WYQ-35 achieves 33 nM, and WYQ-95 achieves 52 nM [2][3][4]. This places WYQ-4 at the lower-potency end of the series (approximately 20-fold less potent than the most active congener WYQ-46), providing a defined reference point for structure-activity relationship (SAR) gradient mapping in lead optimization campaigns.

PDE9A inhibition cGMP phosphodiesterase enzymatic IC50

Lipophilicity Differentiation: XLogP3-AA Comparison of 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide vs. PF-04447943 and BAY 73-6691

The computed XLogP3-AA of the target compound is 3.6, indicating substantial lipophilicity [1]. In contrast, the clinically investigated PDE9 inhibitor PF-04447943 (edelinontrine) has an XLogP3-AA of 0, a difference of 3.6 log units that is predicted to translate into markedly different membrane permeability and tissue distribution profiles [2]. BAY 73-6691, another preclinical PDE9 inhibitor, has an XLogP3-AA of 3.5, closely matching the target compound, whereas PF-04449613 registers an intermediate value of 1.6 [3][4]. The higher lipophilicity of WYQ-4 relative to PF-04447943 may favor blood-brain barrier penetration but may also reduce aqueous solubility, making this compound a strategic choice for studies requiring elevated logP in a PDE9 inhibitor context.

Lipophilicity XLogP3 blood-brain barrier permeability

Topological Polar Surface Area (TPSA) Differentiation of 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide for CNS Drug-Likeness Assessment

The target compound has a computed Topological Polar Surface Area (TPSA) of 88.8 Ų [1]. This value falls between the TPSA of BAY 73-6691 (59.3 Ų) and PF-04447943 (97.5 Ų), providing an intermediate polar surface area that balances membrane permeability with hydrogen-bonding capacity [2][3]. CNS drug-likeness guidelines typically favor TPSA values below 90 Ų for passive blood-brain barrier penetration, positioning WYQ-4 favorably for CNS applications while maintaining a higher TPSA than the highly lipophilic BAY 73-6691.

TPSA CNS drug-likeness physicochemical profiling

Hydrogen-Bond Acceptor Count as a Molecular Recognition Differentiator for 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide vs. PF-04447943

The target compound possesses five hydrogen-bond acceptor sites, compared with seven for PF-04447943 and six for PF-04449613 [1][2][3]. BAY 73-6691 also has five H-bond acceptors [4]. The reduced H-bond acceptor count of WYQ-4 relative to PF-04447943 (difference of 2) is consistent with its higher lipophilicity and lower TPSA, collectively reducing the desolvation penalty associated with target binding. This difference in hydrogen-bonding capacity may influence inhibitor binding kinetics (kon/koff rates) and selectivity across the PDE isoform panel.

H-bond acceptor ligand efficiency molecular recognition

Molecular Weight Differentiation: 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide vs. Benchmark PDE9 Inhibitors in Ligand Efficiency Assessment

The molecular weight of the target compound is 403.4 g/mol, marginally higher than PF-04447943 and PF-04449613 (both 395.5 g/mol) and substantially larger than BAY 73-6691 (356.73 g/mol) [1][2][3][4]. Combined with its moderate PDE9A IC50 of 121 nM, WYQ-4 yields a ligand efficiency (LE) value of approximately 0.25 kcal/mol per heavy atom, lower than that of the more potent WYQ-46 (IC50 6 nM, approximate LE ~0.35) and PF-04447943 (IC50 ~8–12 nM, approximate LE ~0.32). This positions WYQ-4 as a useful lower-LE reference compound for benchmarking ligand efficiency optimization progress within pyrazolo[3,4-d]pyrimidinone lead series.

Molecular weight ligand efficiency lead optimization

PDE9 Isoform Selectivity Context: Class-Level Evidence Supporting Use of 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide in cGMP-Specific Pathway Studies

Although direct selectivity panel data for WYQ-4 are not publicly available, structurally related pyrazolo[3,4-d]pyrimidinone PDE9 inhibitors such as WYQ-C36D (IC50 = 0.6 nM; >150-fold selectivity over other PDEs) and PF-04447943 (Ki >1,000 nM against PDE1C and other PDE family members) demonstrate that this chemotype class achieves significant isoform selectivity through engagement of the PDE9A catalytic pocket [1]. The N-substituted pyrazolo[3,4-d]pyrimidine ketone scaffold of US9617269, to which WYQ-4 belongs, was specifically designed for PDE9 inhibition selectivity, distinguishing it from pan-PDE inhibitors such as IBMX and dipyridamole [2].

PDE9 selectivity cGMP signaling isoform profiling

Research and Industrial Application Scenarios for 4-Butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Based on Quantitative Differentiation Evidence


PDE9A Inhibitor Lead Optimization: SAR Gradient Reference Compound for Pyrazolo[3,4-d]pyrimidinone Series

Medicinal chemistry teams optimizing PDE9A inhibitors can employ WYQ-4 (IC50 = 121 nM) as a defined moderate-potency anchor within the US9617269 chemical series [1]. The compound's 4-butoxybenzamide substitution yields a ~20-fold potency reduction relative to WYQ-46 (IC50 = 6 nM), establishing a quantifiable SAR gradient that enables systematic exploration of substituent effects on PDE9A inhibition. When combined with its distinct physicochemical profile (XLogP3-AA = 3.6, TPSA = 88.8 Ų), WYQ-4 serves as a high-lipophilicity reference point for multiparameter optimization against more polar, lower-logP leads such as PF-04447943 [2].

Alzheimer's Disease and Cognitive Disorder Target Validation: PDE9A Tool Compound for cGMP-Specific Pathway Dissection

PDE9A inhibition is under active investigation for Alzheimer's disease and cognitive disorders, with PF-04447943 having advanced to Phase II clinical trials [1]. WYQ-4 provides an alternative chemotype within the pyrazolo[3,4-d]pyrimidinone class for use in cGMP-specific pathway studies, where its moderate potency (IC50 = 121 nM) and elevated lipophilicity (XLogP3-AA = 3.6) differentiate it from clinically investigated leads [2]. The class-level PDE9 selectivity (>100-fold over other PDE isoforms) supports its use in cellular cGMP reporter assays where isoform-specific pharmacological modulation is required, provided that the compound's potency is adequate for the intended cellular concentration range .

Structure-Based Drug Design: Co-Crystallization Template for PDE9A–Inhibitor Interaction Mapping

Crystal structures of PDE9A in complex with pyrazolo[3,4-d]pyrimidinone inhibitors (e.g., WYQ-C36D, PDB 4QGE) have revealed key binding interactions within the PDE9 catalytic domain [1]. WYQ-4, with its 4-butoxybenzamide moiety extending from the pyrazolo[3,4-d]pyrimidinone core, offers a structurally distinct ligand for comparative co-crystallization studies. Its higher TPSA (88.8 Ų) and distinct H-bond acceptor profile (5 acceptors) relative to PF-04447943 (TPSA 97.5 Ų, 7 acceptors) provide an opportunity to map the structural determinants of PDE9A inhibitor binding thermodynamics and water-network interactions within the active site [2].

Blood-Brain Barrier Penetration Screening: High-LogP PDE9 Inhibitor Benchmark for CNS Pharmacokinetic Profiling

CNS drug discovery programs targeting PDE9A require systematic evaluation of how lipophilicity and polar surface area influence brain penetration. WYQ-4 (XLogP3-AA = 3.6; TPSA = 88.8 Ų) occupies a distinct region of CNS MPO (multiparameter optimization) space compared with PF-04447943 (XLogP3-AA = 0; TPSA = 97.5 Ų) and PF-04449613 (XLogP3-AA = 1.6) [1][2]. Inclusion of WYQ-4 in parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain-to-plasma ratio determinations enables researchers to establish a quantitative logP–brain exposure correlation within a single chemotype class, informing the design of brain-penetrant PDE9 inhibitors with balanced ADME properties .

Quote Request

Request a Quote for 4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.